molecular formula C6H13FN2 B1321244 1-(2-Fluoroethyl)piperazine CAS No. 541505-04-8

1-(2-Fluoroethyl)piperazine

Cat. No.: B1321244
CAS No.: 541505-04-8
M. Wt: 132.18 g/mol
InChI Key: QXROJWBPMDWCPN-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperazine is a chemical compound with the molecular formula C6H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms in the ethyl group is replaced by a fluorine atom. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

1-(2-Fluoroethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

While the specific mechanism of action for 1-(2-Fluoroethyl)piperazine is not provided in the search results, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(2-Fluoroethyl)piperazine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-fluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and 2-fluoroethyl bromide

    Solvent: Anhydrous ethanol or acetonitrile

    Base: Potassium carbonate or sodium hydroxide

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Lithium aluminum hydride in anhydrous ether, reflux

    Substitution: Amine or thiol in the presence of a base, room temperature to reflux

Major Products Formed:

    Oxidation: N-oxide derivatives

    Reduction: Reduced piperazine derivatives

    Substitution: Substituted piperazine derivatives

Comparison with Similar Compounds

1-(2-Fluoroethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chloroethyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    1-(2-Bromoethyl)piperazine: Contains a bromine atom, which can affect its chemical properties and applications.

    1-(2-Iodoethyl)piperazine: The presence of an iodine atom imparts unique characteristics, such as increased molecular weight and potential for radio-labeling.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

1-(2-fluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXROJWBPMDWCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610623
Record name 1-(2-Fluoroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541505-04-8
Record name 1-(2-Fluoroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 1,1-dimethylethyl 4-(2-fluoroethyl)-1-piperazinecarboxylate was dissolved in 40 mL of MeOH and 40 mL 37% HCl. Reaction was stirred for 1 h. Carefully neutralized with solid K2CO3 and concentrated in vacuo being careful not to heat the H2O bath past 30° C. The resulting residue was taken up in diethyl ether and the solids were filtered and washed with diethyl ether and DCM several times. Filtrate was concentrated in vacuo, again being careful not to heat the H2O bath past 30° C., to give desired product 1-(2-fluoroethyl)piperazine (5.2 g, 73% over 2 steps) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.40-4.57 (m, 2H), 2.64-2.73 (m, 4H), 2.53-2.61 (m, 1H), 2.46-2.53 (m, 2H), 2.29-2.40 (m, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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